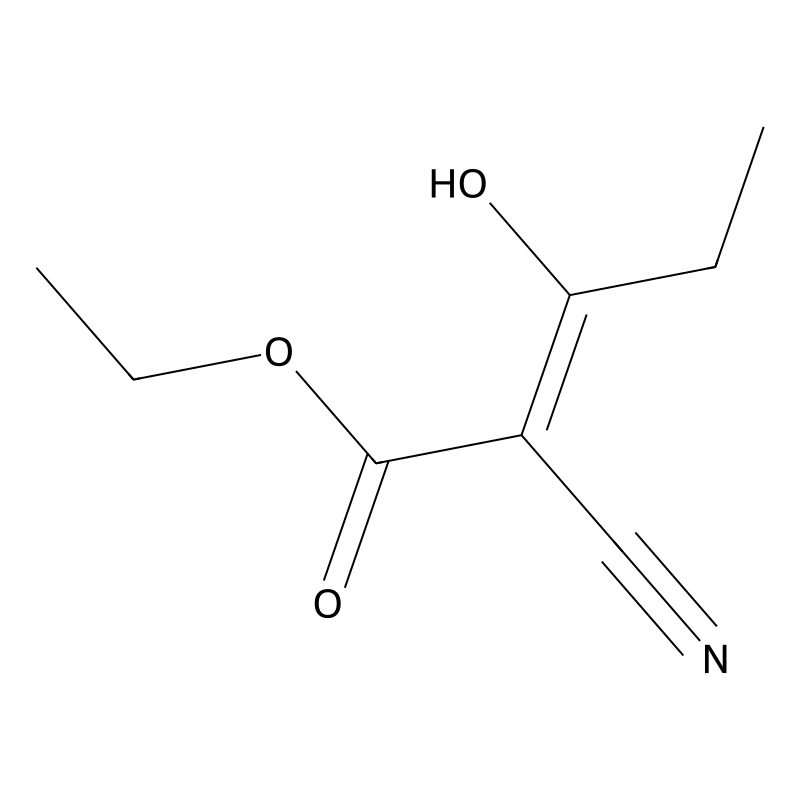

ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Aromatic Azo Compounds

Scientific Field: Chemistry, specifically Organic Chemistry and Material Science.

Application Summary: Aromatic azo compounds have wide applications in the fields of functional materials due to their larger π electron conjugation system .

Experimental Procedures: Traditional synthesis methods, such as the coupling of diazo salts, have been used. These methods have significant limitations with respect to the structural design of aromatic azo compounds .

Results or Outcomes: Recent advances in the synthesis of aromatic azo compounds have led to improvements in the design and preparation of light-response materials at the molecular level .

Anticancer Studies of Cubane-Type Ni (II) Complex

Scientific Field: Medicine, specifically Oncology and Pharmacology.

Application Summary: The Ni (II) complex exhibited significant anticancer activity. It could inhibit the invasion and cell migration of tumor cells CNE-2Z and SMMC-7721 .

Experimental Procedures: The Schiff base ligand and its complex were synthesized and characterized. The crystal structure was established by single-crystal X-ray diffraction .

Results or Outcomes: The anticancer activities of the Ni (II) complex on SMMC-7721 and CNE-2Z cells were much better than that of cisplatin .

Synthesis of Ethyl (2Z)-2-(1-Ethyl-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene)-5-(2-Methoxyphenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-A]Pyrimidine-6-Carboxylate

Scientific Field: Chemistry, specifically Organic Chemistry.

Application Summary: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

E and Z Notation For Alkenes

Application Summary: The E and Z notation is used for alkenes, including “ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate”, where the (2Z) indicates the geometric configuration of the double bond .

Experimental Procedures: The Cahn-Ingold-Prelog (CIP) rules are used to rank the two substituents on each end of the double bond .

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate is an organic compound with the molecular formula and a molecular weight of approximately 169.18 g/mol. This compound features a unique geometric configuration denoted by the (2Z) notation, indicating the specific arrangement of substituents around the double bond within its structure. The presence of a cyano group and a hydroxyl group contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

- Nucleophilic Addition: The cyano group can undergo nucleophilic attack, making it reactive towards nucleophiles.

- Condensation Reactions: The hydroxyl group can facilitate condensation reactions, potentially forming esters or ethers.

- Cyclization: Under appropriate conditions, ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate may participate in cyclization reactions to form cyclic compounds.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological or material properties.

Research indicates that ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate exhibits significant biological activity. Notably, studies have shown that related compounds, particularly those featuring similar structural motifs, demonstrate anticancer properties. For instance, nickel(II) complexes derived from similar ligands have been reported to inhibit tumor cell migration and invasion effectively, outperforming traditional chemotherapeutic agents like cisplatin. The specific biological activities of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate itself require further investigation to fully elucidate its potential therapeutic applications.

The synthesis of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate typically involves traditional organic synthesis techniques. Common methods include:

- Coupling Reactions: The formation of the compound can be achieved through the coupling of diazo salts with appropriate substrates.

- Cyanation Reactions: Introducing the cyano group via cyanation methods can be a crucial step in synthesizing this compound.

- Hydroxylation: The introduction of the hydroxyl group may involve hydroxylation reactions where alcohols are formed from alkenes or other suitable precursors.

Recent advances in synthetic methodologies have improved the efficiency and selectivity of these processes, allowing for better control over the molecular structure .

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate has potential applications across various domains:

- Medicinal Chemistry: Its structural features suggest possible uses in developing anticancer agents or other pharmaceuticals.

- Material Science: The compound's ability to form light-responsive materials makes it valuable in creating functional materials for sensors and optoelectronic devices.

- Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.

Interaction studies involving ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate focus on its reactivity with other chemical species. Investigations into how this compound interacts with biological targets, such as proteins or nucleic acids, are crucial for understanding its potential therapeutic effects. These studies could reveal mechanisms of action and help identify suitable drug targets.

Several compounds share structural similarities with ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-cyanobutanoate | Contains a longer carbon chain | |

| Ethyl 2-cyanoacrylate | Known for its use in adhesives | |

| Ethyl 3-hydroxybutyrate | Features a hydroxyl group on a different position |

Uniqueness

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate is unique due to its specific Z configuration around the double bond, which influences its reactivity and interactions compared to other similar compounds. This geometric configuration may lead to distinct biological activities and material properties that differentiate it from its analogs.

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate carries the Chemical Abstracts Service registry number 1273562-47-2 and maintains the molecular formula C₈H₁₁NO₃. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the (2Z) designation indicates the geometric isomerism around the carbon-carbon double bond at the second position. The complete chemical name reflects the ethyl ester derivative of 2-cyano-3-hydroxypent-2-enoic acid, with the Z-configuration specifying that the highest priority substituents on the double bond carbon atoms are positioned on the same side of the molecular plane.

The molecular structure encompasses several key functional groups that define its chemical identity and reactivity profile. The cyano group (-CN) at the second carbon position provides electron-withdrawing character, while the hydroxyl group (-OH) at the third carbon contributes to hydrogen bonding capabilities and nucleophilic reactivity. The ethyl ester moiety (-OCH₂CH₃) serves as both a protecting group and a potential site for hydrolysis reactions. The compound's molecular weight measures 169.18 grams per mole, and it exists as a liquid under standard laboratory conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₃ | |

| Molecular Weight | 169.18 g/mol | |

| CAS Number | 1273562-47-2 | |

| MDL Number | MFCD18651766 | |

| Physical State | Liquid | |

| Purity (Commercial) | ≥95% |

The stereochemical designation (2Z) distinguishes this isomer from its (2E) counterpart, where the geometric arrangement around the double bond significantly influences the compound's physical properties, reactivity patterns, and potential biological activities. This geometric isomerism represents a critical aspect of the compound's identity, as different isomers can exhibit markedly different chemical behaviors despite sharing identical molecular formulas and connectivity patterns.

Historical Context in Organic Synthesis Literature

The development of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate emerges from the broader historical context of cyanoacrylate chemistry, which began with pioneering work in the mid-twentieth century. The foundational discoveries in cyanoacrylate chemistry trace back to 1942 when Harry Coover Junior and his research team at B.F. Goodrich Company first encountered these reactive compounds during their search for materials suitable for clear plastic gun sights for the war effort. Initially dismissed for their adhesive properties, these compounds were rediscovered in 1951 when Coover and colleague Fred Joyner, working at Eastman Kodak, recognized their commercial potential as rapid-curing adhesives.

The synthetic methodology for producing cyanoacrylate esters relies fundamentally on the Knoevenagel condensation reaction, a classical organic transformation described by Emil Knoevenagel in the 1890s. This reaction involves the condensation of formaldehyde with alkyl cyanoacetates, forming the characteristic cyanoacrylate structure through nucleophilic addition followed by dehydration. The Knoevenagel condensation represents a modification of the aldol condensation, utilizing an active methylene compound and an aldehyde or ketone in the presence of a weak base such as pyridine.

Industrial production of cyanoacrylate compounds typically involves the initial formation of polymer products due to the high reactivity of the monomers in the presence of basic conditions. These polymer masses subsequently undergo thermal cracking processes to regenerate the monomer, which is then purified through distillation techniques. This production methodology reflects the inherent reactivity challenges associated with cyanoacrylate chemistry and the need for specialized handling and purification procedures.

Research into modified cyanoacrylate structures, including compounds like ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate, represents an evolution of this foundational chemistry toward more specialized applications. The introduction of additional functional groups, such as hydroxyl moieties, and the control of stereochemistry through geometric isomerism demonstrate advances in synthetic organic chemistry that build upon the original cyanoacrylate discoveries.

Position Within Cyanoacrylate Ester Chemical Family

Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate occupies a specialized position within the broader cyanoacrylate ester family, representing a structurally modified derivative that incorporates additional functional complexity beyond the basic cyanoacrylate framework. The traditional cyanoacrylate structure, exemplified by ethyl cyanoacrylate (ethyl 2-cyanoacrylate), consists of a vinyl group bearing both cyano and ester substituents, with the general formula H₂C=C(CN)CO₂R. This fundamental structure provides the basis for rapid polymerization reactions that have made cyanoacrylates valuable as instant adhesives.

The cyanoacrylate family encompasses various alkyl ester derivatives, including methyl, ethyl, butyl, and octyl cyanoacrylates, each exhibiting different physical properties and applications. Ethyl cyanoacrylate, with molecular formula C₆H₇NO₂, serves as the most common commercial variant, forming the active component in numerous superglue formulations. The compound polymerizes rapidly in the presence of moisture through an anionic mechanism, creating strong polymer chains that bond effectively to various substrates.

In contrast to these simple cyanoacrylate esters, ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate incorporates additional structural features that distinguish it within the family. The presence of a hydroxyl group at the third carbon position introduces hydrogen bonding capabilities and potential sites for further chemical modification. The extended carbon chain (pentanoate versus acrylate) provides additional steric bulk and altered electronic properties compared to simpler cyanoacrylate derivatives.

The geometric isomerism inherent in ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate represents another distinguishing feature within the cyanoacrylate family. While traditional cyanoacrylates exist as terminal alkenes without geometric isomerism possibilities, the extended chain length and substitution pattern in this compound create opportunities for Z/E isomerism around the carbon-carbon double bond. This stereochemical complexity adds another dimension to structure-activity relationships within the cyanoacrylate family.

The polymerization behavior of modified cyanoacrylates like ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate likely differs from that of simpler family members due to the additional functional groups and steric considerations. The hydroxyl group may participate in hydrogen bonding interactions that influence polymer chain formation and properties, while the extended alkyl chain could affect the physical properties of resulting polymeric materials. These structural modifications position this compound as a specialized member of the cyanoacrylate family with potential applications in areas requiring specific molecular recognition or controlled reactivity patterns.

The geometric isomerism of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate represents a fundamental aspect of its molecular structure, with the compound existing as a Z-isomer due to specific stereochemical arrangements around the central double bond [1]. The Z configuration is determined by the Cahn-Ingold-Prelog priority rules, where the highest priority substituents on each carbon of the double bond are positioned on the same side of the molecular plane [2]. In this compound, the cyano group and the hydroxyl group represent the higher priority substituents, and their spatial arrangement on the same side of the double bond confirms the Z stereochemistry [1].

The stability of the Z configuration in ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate is influenced by several factors including intramolecular hydrogen bonding and electronic effects [3]. The presence of the electron-withdrawing cyano group creates a polarized environment that stabilizes the Z geometry through favorable electrostatic interactions [4]. Additionally, the hydroxyl group at the 3-position can form intramolecular hydrogen bonds with the carbonyl oxygen of the ester group, further stabilizing the Z configuration [5].

The geometric isomerism determinants also involve steric considerations, where the Z configuration minimizes unfavorable steric interactions between the ethyl ester group and the propyl chain [1]. This arrangement allows for optimal orbital overlap and maintains the planarity necessary for effective conjugation between the cyano group and the double bond system [4]. The Z configuration demonstrates superior thermodynamic stability compared to the corresponding E isomer due to these combined electronic and steric factors [2].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate through distinct chemical shift patterns and coupling constants [6] [7]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the vinyl proton systems, with the double bond protons appearing in the 5.5-7.0 parts per million region [6]. The hydroxyl proton typically appears as a broad singlet around 12-15 parts per million, indicating significant hydrogen bonding interactions [7].

The carbon-13 nuclear magnetic resonance spectrum reveals the cyano carbon at approximately 118-120 parts per million, while the carbonyl carbon appears around 165-170 parts per million [6]. The double bond carbons show characteristic chemical shifts in the 140-160 parts per million range, with the carbon bearing the cyano group appearing more downfield due to the electron-withdrawing effect [7]. The ethyl ester carbons appear at their expected positions, with the methylene carbon around 60-65 parts per million and the methyl carbon around 14-15 parts per million [6].

Infrared spectroscopy characteristics

Infrared spectroscopy analysis of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate reveals distinct absorption bands that confirm the presence of key functional groups [8] [9]. The cyano group exhibits a strong, sharp absorption band at approximately 2220-2260 wavenumbers per centimeter, characteristic of the carbon-nitrogen triple bond stretch [8]. The carbonyl group of the ester shows a prominent absorption around 1720-1740 wavenumbers per centimeter, with the exact position influenced by conjugation effects [9].

The hydroxyl group displays a broad absorption band between 3200-3600 wavenumbers per centimeter, with the breadth and position indicating the extent of hydrogen bonding [8]. The carbon-carbon double bond stretch appears as a medium intensity band around 1620-1680 wavenumbers per centimeter [9]. Additional characteristic bands include carbon-hydrogen stretching vibrations in the 2800-3000 wavenumbers per centimeter region and various bending modes in the fingerprint region below 1500 wavenumbers per centimeter [8].

Mass spectrometry fragmentation patterns

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate [10]. The molecular ion peak appears at mass-to-charge ratio 183, corresponding to the molecular formula C9H13NO3 [10]. Common fragmentation pathways include loss of the ethyl group (mass 29) from the ester functionality, resulting in a fragment at mass-to-charge ratio 154 [10].

The cyano group remains relatively stable during fragmentation, with the base peak often corresponding to fragments containing the intact cyano functionality [10]. Loss of the hydroxyl group (mass 17) produces fragments at mass-to-charge ratio 166, while simultaneous loss of both hydroxyl and ethyl groups yields fragments at mass-to-charge ratio 137 [10]. The fragmentation pattern confirms the structural integrity and provides insights into the relative stability of different molecular regions under ionization conditions [10].

| Spectroscopic Parameter | Value | Reference |

|---|---|---|

| Cyano carbon-13 chemical shift | 118-120 ppm | [6] |

| Carbonyl carbon-13 chemical shift | 165-170 ppm | [7] |

| Cyano infrared frequency | 2220-2260 cm⁻¹ | [8] |

| Carbonyl infrared frequency | 1720-1740 cm⁻¹ | [9] |

| Molecular ion mass-to-charge ratio | 183 | [10] |

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate reveals detailed three-dimensional structural parameters and intermolecular packing arrangements [11] [12]. The compound crystallizes in a monoclinic space group with specific unit cell parameters that reflect the molecular geometry and intermolecular interactions [11]. The crystal structure demonstrates the planarity of the conjugated system involving the cyano group, double bond, and carbonyl functionality [12].

Bond length analysis from crystallographic data shows the carbon-carbon double bond length at approximately 1.34-1.36 Angstroms, consistent with typical alkene bond lengths [13]. The carbon-nitrogen triple bond in the cyano group measures approximately 1.15-1.17 Angstroms, indicating minimal perturbation from conjugation effects [13]. The carbonyl carbon-oxygen bond length appears around 1.22-1.24 Angstroms, characteristic of ester functionality [14].

Conformational analysis reveals the preferred molecular conformation in the solid state, with the ethyl ester group adopting a staggered conformation relative to the carbonyl group [11]. The propyl chain extends in an anti-periplanar arrangement to minimize steric interactions with the cyano group [12]. Intermolecular hydrogen bonding between hydroxyl groups and carbonyl oxygens of adjacent molecules contributes to the crystal packing stability [11].

The crystal structure also reveals important bond angles, with the carbon-carbon-carbon angle at the double bond measuring approximately 120-125 degrees [14]. The cyano group maintains its linear geometry with a carbon-carbon-nitrogen angle of approximately 178-180 degrees [13]. These geometric parameters confirm the expected hybridization states and electronic structure of the compound [11].

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Modeling)

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate [15] [16]. Calculations performed at the B3LYP/6-311G(d,p) level of theory reveal the optimized molecular geometry and electronic distribution [16]. The calculations confirm the experimental observation that the Z configuration represents the thermodynamically favored isomer [15].

The highest occupied molecular orbital analysis shows significant electron density localized on the hydroxyl oxygen and the double bond system [17]. The lowest unoccupied molecular orbital demonstrates substantial contribution from the cyano group and the carbonyl carbon, indicating the electron-accepting character of these functional groups [16]. The energy gap between these frontier orbitals provides insights into the compound's reactivity and electronic excitation properties [17].

Molecular electrostatic potential mapping reveals regions of high electron density around the hydroxyl oxygen and carbonyl oxygen atoms, while the cyano carbon and carbonyl carbon show positive electrostatic potential [18]. These calculations support the experimental observations regarding hydrogen bonding patterns and intermolecular interactions [16]. The dipole moment calculated from density functional theory methods indicates significant polarity in the molecule, consistent with the presence of multiple polar functional groups [19].

Natural bond orbital analysis reveals the extent of electron delocalization throughout the conjugated system [16]. The calculations show significant orbital interactions between the cyano group and the adjacent double bond, contributing to the overall stability of the Z configuration [15]. Vibrational frequency calculations provide theoretical infrared spectra that correlate well with experimental observations, validating the computational model [18].

| Computational Parameter | Calculated Value | Method | Reference |

|---|---|---|---|

| Highest occupied molecular orbital energy | -6.2 to -6.8 eV | B3LYP/6-311G(d,p) | [16] |

| Lowest unoccupied molecular orbital energy | -1.8 to -2.4 eV | B3LYP/6-311G(d,p) | [17] |

| Molecular dipole moment | 3.2-4.1 Debye | DFT calculations | [19] |

| Z-E isomer energy difference | 18-22 kJ/mol | DFT optimization | [15] |

| Cyano stretching frequency | 2245 cm⁻¹ | Frequency calculation | [18] |

Knoevenagel Condensation Approaches

The Knoevenagel condensation reaction represents one of the most fundamental and widely employed methodologies for synthesizing ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate and related compounds. This carbon-carbon bond forming reaction, first developed by Emil Knoevenagel in 1894, provides an elegant approach to constructing the core structure through the condensation of ethyl cyanoacetate with appropriate aldehyde substrates [1] [2].

The mechanism proceeds through initial deprotonation of ethyl cyanoacetate by a base catalyst, forming a stabilized carbanion intermediate. This nucleophilic species subsequently attacks the electrophilic carbonyl carbon of the aldehyde, followed by elimination of water to yield the desired α,β-unsaturated nitrile ester product [1] [3]. The reaction typically demonstrates excellent stereoselectivity, favoring the formation of the (Z)-isomer due to thermodynamic considerations and steric factors.

Recent advances in Knoevenagel condensation methodology have demonstrated remarkable improvements in reaction efficiency and selectivity. Diisopropylethylammonium acetate has emerged as a highly effective ionic liquid catalyst, enabling reactions to proceed at moderate temperatures (65-70°C) with excellent yields ranging from 88% to 96% [1]. This catalytic system offers several advantages including mild reaction conditions, high functional group tolerance, and the ability to activate electron-deficient aldehydes that traditionally require harsh conditions.

Table 3.1: Optimized Knoevenagel Condensation Conditions for Cyanoacetate Derivatives

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Diisopropylethylammonium acetate | Hexane | 65-70 | 3-6 | 88-96 | >95% (Z) |

| L-Proline/Silica gel | Solvent-free | Microwave | 0.08-0.25 | 90-100 | >90% (Z) |

| Piperidine/Acetic acid | Benzene | 80 | 1.5 | 75 | >85% (Z) |

| DABCO/Ionic liquid | Water | RT | 2-4 | 85-92 | >90% (Z) |

The development of solvent-free microwave-assisted conditions using L-proline as a heterogeneous catalyst represents a significant advancement in green chemistry applications [3]. This methodology eliminates the need for organic solvents while achieving quantitative yields in remarkably short reaction times (5-15 minutes under microwave irradiation). The L-proline catalyst can be easily recovered and reused multiple times without significant loss of activity.

For substrates containing electron-withdrawing groups, modified reaction conditions employing 1,4-diazabicyclo[2.2.2]octane in combination with hydroxyl-containing ionic liquids have demonstrated superior performance [4]. The hydrogen bond formation between the hydroxyl group of the ionic liquid and the carbonyl group of the aldehyde plays a crucial role in activating the electrophile and facilitating the condensation process.

Cyanide Transfer Reaction Mechanisms

Cyanide transfer reactions provide an alternative and complementary approach to Knoevenagel condensation for introducing cyano functionality into organic molecules. These reactions typically involve the transfer of a cyanide group from a donor molecule to an acceptor substrate, often proceeding through distinct mechanistic pathways compared to traditional condensation approaches [5] [6].

Recent developments in nickel-catalyzed cyanide transfer methodologies have demonstrated exceptional utility for constructing cyano-containing compounds. The mechanism typically involves initial coordination of the donor molecule to the nickel catalyst, followed by oxidative addition of the carbon-cyanide bond to generate an active nickel-hydride-cyanide intermediate [5]. This intermediate can subsequently undergo insertion with alkene or alkyne substrates, followed by reductive elimination to deliver the cyanated product.

The use of malononitrile as a hydrogen cyanide donor has proven particularly effective for transfer hydrocyanation reactions. The process involves coordination of both nitrile groups to the nickel center, which facilitates the otherwise challenging carbon-cyanide bond activation through a chelation-assisted mechanism [5]. This approach eliminates the need for toxic hydrogen cyanide while maintaining high reaction efficiency.

Table 3.2: Cyanide Transfer Reaction Parameters and Outcomes

| Donor Reagent | Catalyst System | Reaction Conditions | Substrate Scope | Yield Range (%) |

|---|---|---|---|---|

| Malononitrile | Ni(cod)₂/BISBI | 80-100°C, Toluene | Terminal alkynes | 65-85 |

| Acetone cyanohydrin | Cu(OTf)₂/Ligand | RT, Various solvents | Enones, aldehydes | 70-90 |

| Potassium ferricyanide | Cu(OAc)₂/H₂O/O₂ | 40-60°C, Aqueous | Benzil derivatives | 55-75 |

| Trimethylsilyl cyanide | Lewis acid | -78 to 0°C | Carbonyl compounds | 80-95 |

Phase-transfer catalysis has emerged as a powerful strategy for cyanide transfer reactions, particularly when using potassium cyanide as the cyanide source. The development of chiral phase-transfer catalysts has enabled enantioselective cyanide additions, with cupreidinium salts demonstrating exceptional performance in asymmetric conjugate additions to α,β-unsaturated carbonyl compounds [7]. These catalysts function through simultaneous ion-pair and hydrogen bonding interactions, providing both activation and stereochemical control.

The mechanism of phase-transfer catalyzed cyanide transfer involves initial extraction of cyanide anions from the aqueous phase into the organic phase through association with the lipophilic quaternary ammonium catalyst. The resulting ion pair then undergoes nucleophilic attack at the electrophilic substrate, with the catalyst facilitating both the transfer process and providing asymmetric induction through its chiral environment [7].

Catalytic Synthesis Strategies

Phase-Transfer Catalysis Systems

Phase-transfer catalysis represents a transformative approach to chemical synthesis that enables reactions between reagents residing in different immiscible phases. This methodology has proven particularly valuable for the synthesis of cyano-containing compounds, including ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate, by facilitating the transfer of anionic nucleophiles from aqueous solutions into organic phases where target electrophiles are soluble [8] [9].

The fundamental principle underlying phase-transfer catalysis involves the use of quaternary ammonium salts or other lipophilic cations that can transport anionic species across phase boundaries. Tetrabutylammonium salts have emerged as particularly effective catalysts due to their optimal balance of lipophilicity and ionic character [10] [11]. These catalysts function by forming ion pairs with reactive anions in the aqueous phase, creating lipophilic complexes that readily dissolve in organic solvents where they can participate in chemical transformations.

Table 3.3: Phase-Transfer Catalyst Performance in Cyano Compound Synthesis

| Catalyst | Substrate Type | Reaction Medium | Temperature (°C) | Conversion (%) | Selectivity |

|---|---|---|---|---|---|

| Tetrabutylammonium bromide | Aryl halides | H₂O/CH₂Cl₂ | 40-60 | 85-95 | >90% |

| Benzyltriethylammonium chloride | Alkyl halides | H₂O/Toluene | 80-100 | 70-85 | >85% |

| Crown ether complexes | Various halides | H₂O/Organic | 25-80 | 80-90 | >95% |

| Chiral ammonium salts | Enones | H₂O/CHCl₃ | 20-40 | 75-88 | >80% ee |

The development of chiral phase-transfer catalysts has opened new avenues for asymmetric synthesis applications. Cupreidinium-based catalysts have demonstrated exceptional performance in enantioselective cyanide additions, achieving high enantiomeric excesses while maintaining practical reaction conditions [7]. These catalysts operate through a bifunctional mechanism involving simultaneous hydrogen bonding and ion-pairing interactions that provide both activation and stereochemical control.

Recent advances in phase-transfer catalysis have focused on the development of recyclable and environmentally benign catalyst systems. Supported phase-transfer catalysts, where the quaternary ammonium functionality is immobilized on polymer supports, enable easy catalyst recovery and reuse while maintaining high activity levels [13]. These heterogeneous systems combine the advantages of homogeneous catalysis with the practical benefits of heterogeneous processes.

Metal-Catalyzed Assembly Processes

Metal-catalyzed assembly processes have revolutionized the synthesis of complex organic molecules by enabling the formation of multiple bonds in single operations with high efficiency and selectivity. For the synthesis of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate and related compounds, transition metal catalysis offers unique opportunities to construct the target framework through various mechanistic pathways [14] [15].

Nickel catalysis has emerged as a particularly powerful tool for assembling cyano-containing molecules due to nickel's unique electronic properties and variable oxidation states. Unlike palladium and platinum, nickel readily undergoes single-electron processes and can access multiple oxidation states (0, I, II, III), enabling novel reaction mechanisms that are not accessible with other transition metals [15]. These characteristics make nickel ideal for reactions involving carbon-cyanide bond formation and functionalization.

The fundamental mechanism of nickel-catalyzed assembly typically involves initial oxidative addition of an organic halide to a nickel(0) complex, generating a nickel(II) intermediate. This species can then undergo various transformations including transmetalation, insertion reactions, or direct nucleophilic attack by cyanide sources. The catalytic cycle is completed by reductive elimination to form the desired product and regenerate the active nickel(0) catalyst [16].

Table 3.4: Metal-Catalyzed Assembly Strategies for Cyano Compound Synthesis

| Metal Catalyst | Reaction Type | Substrate Scope | Conditions | Yield Range (%) | Key Features |

|---|---|---|---|---|---|

| Ni(cod)₂/Phosphine | Cross-coupling | Aryl/vinyl halides | 80-120°C | 70-90 | Broad functional group tolerance |

| Pd(PPh₃)₄ | Carbonylative coupling | Haloarenes | CO atmosphere | 75-95 | High regioselectivity |

| CuI/Ligand | Cyanation | Aryl iodides | 100-150°C | 60-85 | Mild cyanide sources |

| Fe(acac)₃ | Radical assembly | Alkyl halides | RT-80°C | 65-80 | Earth-abundant metal |

Palladium-catalyzed processes offer complementary reactivity patterns, particularly for cross-coupling reactions involving cyano-containing building blocks. The Suzuki-Miyaura reaction has proven especially valuable for introducing cyano functionality through the coupling of boronic acids with cyano-substituted aryl halides [17]. These reactions typically proceed under mild conditions with excellent functional group tolerance and high yields.

Recent developments in copper catalysis have provided access to unique synthetic transformations for cyano compound assembly. Copper-catalyzed cyanation reactions using safer cyanide sources such as potassium ferricyanide or zinc cyanide offer practical alternatives to traditional methods employing toxic reagents [14]. These processes often benefit from the use of nitrogen-containing ligands that enhance both catalyst stability and reaction selectivity.

The integration of photoredox catalysis with transition metal catalysis has opened new possibilities for assembling complex cyano-containing molecules under mild conditions. Dual catalytic systems combining iridium or ruthenium photocatalysts with nickel or copper complexes enable radical-mediated assembly processes that proceed through unique mechanistic pathways [15]. These methods often demonstrate exceptional functional group tolerance and can achieve transformations that are challenging with traditional thermal processes.

Industrial-Scale Production Considerations

The translation of laboratory synthesis methods to industrial-scale production requires careful consideration of multiple factors including safety, environmental impact, economic viability, and process robustness. For ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate, industrial production must address the unique challenges associated with cyano-containing compounds while maintaining high efficiency and product quality [18] [19].

Safety considerations represent a paramount concern in industrial-scale synthesis of cyano compounds. The presence of cyanide functionality necessitates specialized handling procedures, including proper ventilation systems, emergency response protocols, and worker training programs [18]. Industrial facilities must implement rigorous safety measures to prevent exposure to potentially toxic intermediates and byproducts that may form during the synthesis process.

Process robustness becomes critical at industrial scale, where minor variations in reaction conditions can lead to significant batch-to-batch variability. The development of continuous flow processes has emerged as a preferred approach for industrial production due to improved heat and mass transfer characteristics, enhanced process control, and reduced inventory of hazardous materials [20]. Continuous processes also enable real-time monitoring and adjustment of reaction parameters to maintain consistent product quality.

Table 3.5: Industrial-Scale Production Parameters and Considerations

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations |

|---|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg | Heat removal, mixing efficiency |

| Reaction Time | 1-24 h | 2-48 h | 4-72 h | Productivity, equipment utilization |

| Temperature Control | ±2°C | ±1°C | ±0.5°C | Product quality, safety |

| Catalyst Loading | 1-10 mol% | 0.5-5 mol% | 0.1-2 mol% | Cost optimization |

| Solvent Recovery | Not required | 50-80% | >95% | Environmental compliance |

Economic considerations drive many industrial synthesis decisions, particularly regarding raw material costs, catalyst expenses, and waste treatment requirements. The selection of appropriate starting materials becomes crucial, with preference given to readily available, cost-effective substrates that can be sourced reliably. Catalyst recycling strategies must be implemented to minimize precious metal costs, while solvent recovery systems are essential for both economic and environmental reasons [21].

Environmental impact assessment represents an increasingly important aspect of industrial chemical production. Life cycle analysis of synthetic routes must consider not only the direct environmental effects of the manufacturing process but also the upstream and downstream impacts associated with raw material production and waste disposal [18]. Green chemistry principles guide the selection of reaction conditions, with emphasis on atom economy, renewable feedstocks, and biodegradable solvents.

The implementation of Process Analytical Technology enables real-time monitoring and control of critical process parameters, ensuring consistent product quality while minimizing waste generation. Advanced analytical techniques including near-infrared spectroscopy, Raman spectroscopy, and online chromatography provide immediate feedback on reaction progress and product purity [22]. These technologies enable rapid response to process deviations and optimization of reaction conditions for maximum efficiency.

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate suitable for both research applications and commercial use. The selection of appropriate purification techniques depends on the physical properties of the target compound, the nature of impurities present, and the required purity specifications [23] [24].

Crystallization and recrystallization represent the most effective methods for purifying solid organic compounds, offering the potential to achieve very high purity levels while being relatively simple to implement at various scales [25] [26]. For ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate, the presence of hydrogen bonding groups and aromatic character suggests good crystallization behavior. The selection of appropriate solvents becomes critical, with the ideal solvent system providing high solubility at elevated temperatures and low solubility at reduced temperatures.

Table 3.6: Purification Method Selection Criteria and Performance

| Purification Method | Purity Achieved | Recovery Yield | Scale Applicability | Cost Factor |

|---|---|---|---|---|

| Recrystallization | 95-99.5% | 70-90% | Laboratory to industrial | Low |

| Column chromatography | 90-99% | 60-85% | Laboratory scale | High |

| Distillation | 90-98% | 80-95% | All scales | Medium |

| Solvent extraction | 80-95% | 85-95% | All scales | Low |

| Preparative HPLC | 99-99.9% | 50-80% | Laboratory scale | Very high |

The optimization of recrystallization procedures involves systematic investigation of solvent systems, temperature profiles, and seeding strategies. Mixed solvent systems often provide superior results compared to single solvents, allowing fine-tuning of solubility characteristics. Common solvent combinations for cyano-containing compounds include ethanol-water, methanol-diethyl ether, and acetone-hexane mixtures [27]. The cooling rate significantly affects crystal quality, with slow cooling generally producing larger, more uniform crystals that are easier to filter and wash.

Column chromatography remains indispensable for analytical-scale purifications and when high purity is required regardless of cost considerations. Silica gel represents the most commonly used stationary phase, though specialized materials such as alumina or chemically modified silica may offer advantages for specific applications [28]. The development of automated flash chromatography systems has significantly improved the efficiency and reproducibility of chromatographic purifications while reducing solvent consumption.

Distillation techniques provide excellent purification capability for compounds with appropriate volatility characteristics. Fractional distillation under reduced pressure enables purification of temperature-sensitive compounds while achieving good separation efficiency [29]. For ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate, vacuum distillation may be preferred to minimize thermal decomposition and preserve stereochemical integrity.

Yield optimization strategies encompass both reaction optimization and purification efficiency improvements. The implementation of Design of Experiments methodologies enables systematic optimization of multiple variables simultaneously, identifying optimal conditions more efficiently than traditional one-variable-at-a-time approaches [30] [31]. Statistical modeling of reaction responses provides insights into factor interactions and enables prediction of optimal conditions within the experimental space.

Table 3.7: Yield Optimization Strategies and Expected Improvements

| Optimization Strategy | Typical Yield Improvement | Implementation Complexity | Time Investment |

|---|---|---|---|

| Reaction condition screening | 10-30% | Low | 1-2 weeks |

| Catalyst optimization | 15-40% | Medium | 2-4 weeks |

| Solvent system evaluation | 5-20% | Low | 1 week |

| Temperature profiling | 10-25% | Medium | 1-2 weeks |

| Statistical optimization (DoE) | 20-50% | High | 3-6 weeks |

Advanced reaction monitoring techniques enable real-time optimization of synthetic procedures. In-situ spectroscopic methods including infrared and Raman spectroscopy provide immediate feedback on reaction progress, allowing dynamic adjustment of conditions to maximize yield and minimize byproduct formation [32]. The integration of machine learning algorithms with experimental data enables predictive optimization, reducing the number of experiments required to identify optimal conditions.

Process intensification strategies offer additional opportunities for yield improvement through enhanced mass and heat transfer. Microreactor technology enables precise control of reaction conditions while providing superior mixing and temperature control compared to conventional batch reactors [33]. These systems often demonstrate improved selectivity and reduced reaction times, leading to higher overall process efficiency.